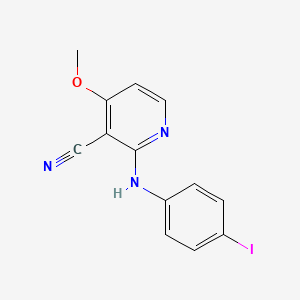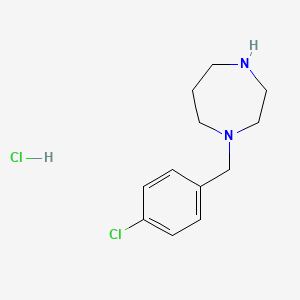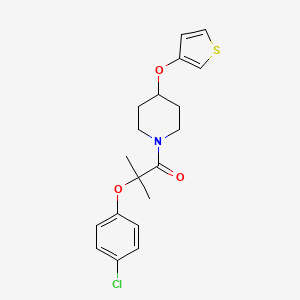
2-(4-Iodoanilino)-4-methoxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Iodoanilino)-4-methoxynicotinonitrile” is a complex organic molecule. It likely contains an aniline group (a phenyl group attached to an amino group), which is substituted with an iodine atom at the 4-position . The “4-methoxynicotinonitrile” part suggests the presence of a nicotinonitrile group (a pyridine ring with a nitrile group) that is substituted with a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the iodoanilino and methoxynicotinonitrile groups. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The iodoanilino group would consist of a six-membered benzene ring with an amino (NH2) group and an iodine atom. The methoxynicotinonitrile group would consist of a pyridine ring with a methoxy (OCH3) group and a nitrile (CN) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group in the iodoanilino portion could potentially participate in various reactions, such as condensation or acylation. The nitrile group in the methoxynicotinonitrile portion could undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Iodoanilino)-4-methoxynicotinonitrile, focusing on six unique applications:
Pharmaceutical Development
2-(4-Iodoanilino)-4-methoxynicotinonitrile is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tested for therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Organic Synthesis
This compound is frequently used in organic synthesis as an intermediate. Its functional groups make it a versatile starting material for the synthesis of more complex molecules. Researchers utilize it to develop new synthetic pathways and methodologies, enhancing the efficiency and scope of organic reactions .
Material Science
In material science, 2-(4-Iodoanilino)-4-methoxynicotinonitrile is explored for its potential in creating novel materials with specific properties. Its incorporation into polymers and other materials can lead to the development of substances with unique electrical, optical, or mechanical characteristics .
Chemical Biology
Chemical biologists use this compound to study biological processes at the molecular level. By incorporating it into probes or other bioactive molecules, researchers can investigate the interactions and functions of various biological systems, aiding in the understanding of complex biochemical pathways .
Medicinal Chemistry
In medicinal chemistry, 2-(4-Iodoanilino)-4-methoxynicotinonitrile serves as a scaffold for designing new therapeutic agents. Its structure allows for modifications that can enhance the potency, selectivity, and pharmacokinetic properties of potential drugs, making it a crucial component in drug discovery and development .
Environmental Chemistry
This compound is also studied in environmental chemistry for its potential impact and behavior in the environment. Researchers investigate its degradation pathways, toxicity, and interactions with other environmental components to assess its safety and environmental footprint .
These applications highlight the versatility and importance of 2-(4-Iodoanilino)-4-methoxynicotinonitrile in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
作用機序
Target of Action
Similar compounds such as pimasertib and Cobimetinib are known to inhibit the Mitogen-Activated Protein Kinase Kinase (MAPKK or MEK1) which is a part of the MAPK/ERK signaling pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli .
Mode of Action
Similar compounds like cobimetinib are known to bind to and selectively inhibit mek1 and mek2 . The inhibition results in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
Similar compounds like cobimetinib are known to inhibit the mapk/erk signaling pathway . This pathway is frequently over-activated in human tumors .
Pharmacokinetics
Similar compounds like cobimetinib are known to be orally bioavailable . The recommended dosage of oral Cobimetinib is 60 mg once daily for 21 consecutive days, followed by a 7-day break, for a total cycle length of 28 days, in combination with vemurafenib .
Result of Action
Similar compounds like cobimetinib are known to have broad anti-tumor activity . Concomitant administration of Cobimetinib and vemurafenib leads to better tumor response than vemurafenib alone .
将来の方向性
特性
IUPAC Name |
2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYOOFBWGHQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodoanilino)-4-methoxynicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)







![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)


